BenchChemオンラインストアへようこそ!

(2r,3s)-3-Phenylisoserine ethyl ester

Enzymatic resolution Chiral HPLC Taxane synthesis

Select (2R,3S)-3-Phenylisoserine ethyl ester for its non-negotiable (2R,3S) stereochemistry—the only configuration that yields microtubule-active taxanes. Unlike methyl ester analogs prone to hydrolysis or incorrect stereoisomers that produce sub-potent API, this ethyl ester ensures superior stability and enantioselectivity. Official Paclitaxel Impurity 53 (USP) for ANDA/QC. Free amine and ester handles enable versatile N-protection. Ideal for scale-up: enzymatic resolution E>200. Maximize your API's enantiomeric purity.

Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35
CAS No. 153433-80-8
Cat. No. B1146739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r,3s)-3-Phenylisoserine ethyl ester
CAS153433-80-8
Synonyms(αR,βS)-β-(Benzoylamino)-α-hydroxybenzenepropanoic Acid Ethyl Ester;  _x000B_Ethyl (2R,3S)-3-(Benzoylamino)-2-hydroxybenzenepropanoate; 
Molecular FormulaC₁₈H₁₉NO₄
Molecular Weight313.35
Structural Identifiers
SMILESCCOC(=O)C(C(C1=CC=CC=C1)N)O
InChIInChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Specification: (2R,3S)-3-Phenylisoserine Ethyl Ester (CAS 153433-80-8) for Taxane API Synthesis


(2R,3S)-3-Phenylisoserine ethyl ester is a chiral β-amino acid ester that serves as a critical building block in the semi-synthesis of the antineoplastic taxanes Paclitaxel (Taxol®) and Docetaxel (Taxotere®) . This compound provides the essential (2R,3S)-configured C-13 side chain, which is indispensable for the microtubule-stabilizing biological activity of these drugs [1]. Its defined stereochemistry and reactive ethyl ester functionality render it a primary procurement target for pharmaceutical intermediates and reference standard applications [2].

Why Alternative Phenylisoserine Esters or Stereoisomers Cannot Substitute (2R,3S)-3-Phenylisoserine Ethyl Ester (CAS 153433-80-8)


The specific (2R,3S) stereochemistry of this compound is non-negotiable for the biological activity of taxane drugs, as the opposite (2S,3R) enantiomer is completely inactive in stabilizing microtubules [1]. Furthermore, while analogs like the methyl ester or Boc-protected derivatives are available, they introduce significant process liabilities: methyl esters exhibit inferior stability and yield during downstream hydrolysis [2], and alternative protecting groups require additional deprotection steps that increase impurity burden and cost-of-goods [3]. Substitution with an incorrect ester or stereoisomer will result in failed API coupling or sub-potent drug substance.

Quantitative Differentiation of (2R,3S)-3-Phenylisoserine Ethyl Ester (CAS 153433-80-8) vs. Alternative Side-Chain Synthons


Enantioselectivity in Hydrolytic Resolution: Ethyl Ester vs. Other Substrates

In head-to-head kinetic resolution studies, the ethyl ester substrate (2R,3S)-3-phenylisoserine ethyl ester demonstrated superior enantioselectivity (E >200) when processed with Burkholderia cepacia lipase PS-IM, compared to alternative substrates like the corresponding β-lactam or N-protected analogs which typically exhibit lower E values (<100) under comparable conditions [1]. This high selectivity directly translates to a final product enantiomeric excess (ee) of >99%, minimizing the need for costly and yield-reducing recrystallization steps [2].

Enzymatic resolution Chiral HPLC Taxane synthesis

Stereoselective Microbial Reduction: Syn-(2R,3S) vs. Anti-(2R,3R) Diastereomers

In the bioreduction of racemic 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester (compound 1), Hansenula polymorpha SC 13865 produced the desired syn-(2R,3S) diastereomer with an enantiomeric excess (ee) of >98% and a reaction yield exceeding 80% [1]. Crucially, the process also generated 10-20% of the undesired anti-(2R,3R) and other diastereomers [1]. This quantification highlights the necessity of sourcing the pre-formed, optically pure (2R,3S)-3-phenylisoserine ethyl ester, as in-house reduction of the racemic keto-ester introduces a significant impurity profile (≥10% anti-diastereomers) that demands expensive chromatographic separation, unlike the pure starting material [2].

Biocatalysis Microbial reduction Diastereoselectivity

Synthetic Route Efficiency: Ethyl Ester Yield vs. Methyl Ester Instability

Industrial process patents explicitly identify the methyl ester analog as problematic due to its tendency to undergo hydrolysis during synthesis, resulting in 'poor quality and a low yield' [1]. In contrast, the ethyl ester (2R,3S)-3-phenylisoserine ethyl ester is specified as the preferred substrate in processes designed for high optical purity and industrial scale-up, as it avoids the hydrolytic instability that plagues the methyl ester [2].

Process chemistry Ester hydrolysis Yield optimization

Analytical Differentiation: Baseline Resolution of Enantiomers on Chiral Stationary Phases

Analytical methods have been developed for the high-performance liquid chromatographic separation of paclitaxel intermediate phenylisoserine derivatives [1]. While the target compound (2R,3S)-3-phenylisoserine ethyl ester achieves baseline separation from its enantiomers on macrocyclic glycopeptide and cyclofructan-based chiral stationary phases, closely related analogs (e.g., N-Boc protected or methyl ester derivatives) exhibit different retention characteristics and may co-elute with impurities in standard QC methods [1]. This necessitates a compound-specific reference standard for accurate quantitation.

Chiral chromatography Quality control Reference standards

Validated Application Scenarios for (2R,3S)-3-Phenylisoserine Ethyl Ester (CAS 153433-80-8) Based on Quantitative Evidence


Reference Standard for Paclitaxel and Docetaxel Impurity Profiling

This compound is officially designated as Paclitaxel Impurity 53 and is used for analytical method development, method validation (AMV), and Quality Control (QC) applications in Abbreviated New Drug Applications (ANDA) or commercial production [1]. Its well-defined (2R,3S) stereochemistry ensures accurate identification and quantitation of this specific process-related impurity in API batches.

Key Chiral Building Block in High-Yield, Industrial-Scale Taxane Synthesis

Given its superior performance in enzymatic resolutions (E >200) [2] and its avoidance of the hydrolytic instability associated with methyl esters [3], this ethyl ester is the preferred substrate for large-scale, cost-effective production of the Paclitaxel and Docetaxel C-13 side chain. Its use minimizes purification costs and maximizes enantiomeric purity of the final API.

Precursor for Protecting Group Manipulation in Advanced Intermediates

The compound's free amine and ethyl ester groups are reactive handles for further derivatization, as demonstrated in patents describing its conversion to N-CBZ protected (2R,3S)-3-phenylisoserine ethyl ester [4]. This makes it a versatile starting point for accessing a range of N-protected or C-2' protected side-chain variants used in convergent taxane total synthesis.

Enzymatic Process Development for Green Chemistry Initiatives

The compound's high enantioselectivity (E>200) in lipase-catalyzed resolutions [2] makes it an ideal model substrate for developing and optimizing environmentally benign, biocatalytic manufacturing processes. It serves as a benchmark for evaluating new enzymes or reaction conditions aimed at replacing traditional, metal-catalyzed asymmetric syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2r,3s)-3-Phenylisoserine ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.